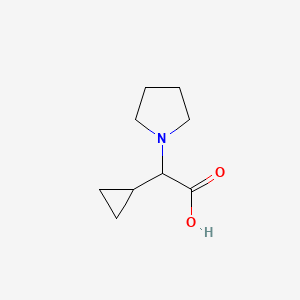
2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile is an organic compound with the molecular formula C9H10N2O2S and a molecular weight of 210.25 g/mol . This compound is characterized by the presence of an amino group, a methyl group, a methylsulfonyl group, and a nitrile group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of 4-methylbenzonitrile to introduce a nitro group. This is followed by the reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the nitrile group can participate in nucleophilic addition reactions. The methylsulfonyl group can enhance the compound’s solubility and stability, making it more effective in biological systems . The compound’s interactions with enzymes and receptors can modulate various biochemical pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(methylsulfonyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
2-Amino-4-methylbenzonitrile: Lacks the methylsulfonyl group.
4-Methyl-5-(methylsulfonyl)benzonitrile: Lacks the amino group.
Uniqueness
2-Amino-4-methyl-5-(methylsulfonyl)benzonitrile is unique due to the presence of both an amino group and a methylsulfonyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility and reactivity, making it valuable for various scientific applications .
Propriétés
Formule moléculaire |
C9H10N2O2S |
|---|---|
Poids moléculaire |
210.26 g/mol |
Nom IUPAC |
2-amino-4-methyl-5-methylsulfonylbenzonitrile |
InChI |
InChI=1S/C9H10N2O2S/c1-6-3-8(11)7(5-10)4-9(6)14(2,12)13/h3-4H,11H2,1-2H3 |
Clé InChI |
VURACBZXYWOCGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S(=O)(=O)C)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(2-Ethoxyethoxy)ethoxy]ethoxybenzene](/img/structure/B14019568.png)


![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B14019575.png)

![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-hydroxy-17-[(1S)-1-[(2S,4R,5R,6R)-5-hydroxy-4-(methoxymethoxy)-6-methyloxan-2-yl]oxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B14019579.png)

![Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate](/img/structure/B14019586.png)


![Benzenamine,N-[(3-chlorophenyl)methylene]-4-methyl-](/img/structure/B14019627.png)
![(3R)-3-[4-chloro-3-[[(2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoyl]amino]phenyl]-3-cyclopropylpropanoic acid](/img/structure/B14019628.png)


